REACTION_SMILES
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[CH3:1][S:2]([O:3][CH2:6][c:7]1[n:8][n:9][c:10]([O:16][CH2:17][CH3:18])[c:11]([O:13][CH2:14][CH3:15])[cH:12]1)(=[O:4])=[O:5].[CH3:20][OH:21].[NH3:19]>>[CH2:6]([c:7]1[n:8][n:9][c:10]([O:16][CH2:17][CH3:18])[c:11]([O:13][CH2:14][CH3:15])[cH:12]1)[NH2:19]
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Name
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Type
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product
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Smiles
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CCOc1cc(CN)nnc1OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |